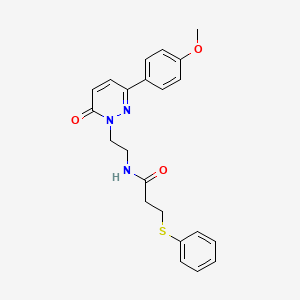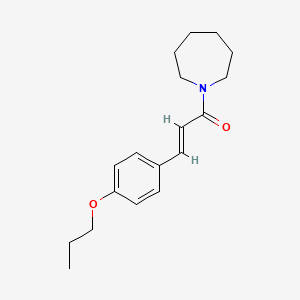![molecular formula C11H14BNO3 B2795431 [2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid CAS No. 2377609-10-2](/img/structure/B2795431.png)
[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid” is a chemical compound with the molecular formula C11H14BNO3 . It is used as a reactant in various chemical reactions .
Chemical Reactions Analysis
“this compound” can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Aplicaciones Científicas De Investigación
Free Radical Pathway of Boronates with Peroxynitrite :
- Peroxynitrite reacts rapidly with boronic acids, including [2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid, yielding phenols and minor free radical intermediates. The study suggests biological implications in the context of ONOO(-) detection using boronate probes (Sikora et al., 2011).
Catalysis in Organic Reactions :
- Boronic acids, including this compound, are used in organic reactions for catalysis and molecular recognition. This includes their role in highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals (Hashimoto et al., 2015).
Interaction with Sugars :
- Studies on phenylboronic acid derivatives have revealed their interaction with D-fructose in aqueous solution, which is crucial for understanding their role in D-fructose sensing mechanisms (Suzuki et al., 2016).
Development of Multifunctional Compounds :
- The introduction of aminophosphonic acid groups into boronic acids creates opportunities for new applications, particularly in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Optical Modulation and Sensing Applications :
- Phenyl boronic acids are utilized in optical modulation and saccharide recognition, demonstrating a link between molecular structure and optical properties of single-walled carbon nanotubes (Mu et al., 2012).
Incorporation in DNA and Sensor Development :
- Boronic acid derivatives, including this compound, are used for postsynthetic modifications of oligonucleotides, facilitating applications in saccharide detection based on fluorescent DNA aptamers (Steinmeyer et al., 2018).
Nasal Delivery of Insulin :
- Phenylboronic acid derivatives have been explored for improving nasal adsorption of insulin, demonstrating their potential in drug delivery systems (Cheng et al., 2012).
Highly-sensitive Fluorescence PET Sensors :
- Anthracene–boronic acid esters, which may include this compound, have been developed as highly sensitive fluorescence PET sensors for detecting trace amounts of water in various solvents (Ooyama et al., 2014).
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can lead to changes in the activity of these proteins.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction, a type of cross-coupling reaction used in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid . Factors such as pH can influence the rate of reactions involving boronic acids . Additionally, storage conditions can affect the stability of the compound .
Propiedades
IUPAC Name |
[2-cyano-3-(2-methylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)7-16-11-5-3-4-10(12(14)15)9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHWYTQWFCETAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC(C)C)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)

![3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2795358.png)


![N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B2795362.png)
![(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide](/img/structure/B2795363.png)

![9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride](/img/structure/B2795367.png)
![2-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2795368.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2795370.png)
